An In-depth Technical Guide to H-DL-Phe(3-F)-OH: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to H-DL-Phe(3-F)-OH: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Phe(3-F)-OH, chemically known as DL-3-Fluorophenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties, including enhanced metabolic stability and altered receptor binding affinities. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of H-DL-Phe(3-F)-OH. It details experimental protocols for its synthesis, purification, and analysis, and explores its known biological activities, with a particular focus on its role as a component of Glucagon-Like Peptide-1 (GLP-1) receptor agonists and its potential as a phenylalanine antagonist.
Core Properties of H-DL-Phe(3-F)-OH
H-DL-Phe(3-F)-OH is a racemic mixture of the D- and L-enantiomers of 3-Fluorophenylalanine. Its fundamental properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-(3-fluorophenyl)propanoic acid | [1] |
| Synonyms | DL-3-Fluorophenylalanine, m-Fluorophenylalanine | [1] |
| CAS Number | 456-88-2 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][2] |
| Molecular Weight | 183.18 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [2] |
| Solubility | Soluble in water and alcohol | [2] |
Computed Properties
| Property | Value | Reference |
| XLogP3 | -1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 183.06955672 Da | [1][3] |
| Monoisotopic Mass | 183.06955672 Da | [1][3] |
| Topological Polar Surface Area | 63.3 Ų | [1][3] |
Experimental Protocols
Synthesis of H-DL-Phe(3-F)-OH
Several synthetic routes have been reported for the preparation of racemic 3-fluorophenylalanine. A common approach involves the Knoevenagel condensation of m-fluorobenzaldehyde with a suitable active methylene (B1212753) compound, followed by reduction and hydrolysis.
Example Protocol: Knoevenagel Condensation Route
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Condensation: m-Fluorobenzaldehyde is reacted with methyl isocyanoacetate in the presence of a base (e.g., sodium hydride) and a copper(I) catalyst. This reaction forms the corresponding cinnamate (B1238496) derivative.[4]
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Hydrogenation: The resulting unsaturated intermediate is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to reduce the double bond.[4]
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Hydrolysis: Finally, the ester and isocyano groups are hydrolyzed under acidic or basic conditions to yield the racemic mixture of DL-3-Fluorophenylalanine.[4]
Another established method is the fluorodehydroxylation of 3-hydroxyphenylalanine using sulfur tetrafluoride (SF₄) in hydrogen fluoride (B91410) (HF).[4]
Purification
Purification of H-DL-Phe(3-F)-OH is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol, to yield a crystalline solid.
Chiral Separation
Alternatively, preparative chiral chromatography using polysaccharide-based columns can be employed for the separation of underivatized amino acids.
Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly useful for characterizing fluorinated compounds, and protein-induced shifts in the ¹⁹F NMR spectrum can be used to study binding interactions.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and for chiral separation of the enantiomers.
Pharmacological Properties and Mechanism of Action
The introduction of a fluorine atom at the meta-position of the phenyl ring of phenylalanine significantly influences its biological activity.
Role in GLP-1 Receptor Agonism
3-Fluorophenylalanine is a key structural motif found in some potent Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[5] The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in regulating blood glucose levels and is a major therapeutic target for type 2 diabetes and obesity.[6][7]
Signaling Pathway of GLP-1 Receptor Activation:
The binding of a GLP-1 receptor agonist, which can incorporate 3-fluorophenylalanine, initiates a cascade of intracellular signaling events.
Upon agonist binding, the GLP-1 receptor couples to the Gαs protein, which in turn activates adenylyl cyclase.[6] This leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[6] Both PKA and Epac2 are involved in the mobilization and exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion from pancreatic β-cells.[6] The incorporation of 3-fluorophenylalanine into GLP-1 receptor agonists can enhance their metabolic stability and binding affinity, leading to a more potent and prolonged therapeutic effect.
Phenylalanine Antagonism
H-DL-Phe(3-F)-OH can act as a phenylalanine antagonist. This antagonistic activity is primarily due to its structural similarity to phenylalanine, allowing it to compete for the same transport systems and enzymes.
Experimental Workflow for Investigating Phenylalanine Antagonism:
Studies have shown that fluorinated phenylalanine analogs can inhibit the uptake of natural phenylalanine into cells. Furthermore, they can be acylated to tRNA and incorporated into proteins, potentially leading to the synthesis of dysfunctional proteins and subsequent inhibition of cell growth. This property has been explored in the context of cancer research, where inhibiting the growth of rapidly dividing tumor cells is a key therapeutic goal.
Safety and Handling
H-DL-Phe(3-F)-OH is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
H-DL-Phe(3-F)-OH is a valuable building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the presence of a fluorine atom, make it a useful tool for modulating the biological activity and pharmacokinetic profiles of peptides and other small molecules. The understanding of its role in GLP-1 receptor agonism and its potential as a phenylalanine antagonist opens avenues for the development of novel therapeutics for metabolic disorders and cancer. Further research into detailed synthetic and analytical protocols, as well as more in-depth pharmacological studies, will continue to expand the utility of this versatile amino acid derivative.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
